
2-(2-Cyanophenoxy)-4-chloropyrimidine
Übersicht
Beschreibung
2-(2-Cyanophenoxy)-4-chloropyrimidine (2CP4CP) is an organic compound that has been the subject of scientific research for its potential applications in laboratory experiments. 2CP4CP has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Intermediates
2-(2-Cyanophenoxy)-4-chloropyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. Zhou et al. (2019) established a rapid synthetic method for producing compounds that include a 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, a similar compound, using a process that involves cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019). Similarly, Zhang et al. (2019) synthesized 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, another analogous compound, highlighting its importance in anticancer drug development (Zhang et al., 2019).
Synthesis of Antimalarial Compounds
The compound also has potential applications in the synthesis of antimalarial drugs. Goerlitzer et al. (1997) reported that derivatives of 4-chloropyrimidine, similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine, exhibited weak antimalarial activity (Goerlitzer et al., 1997).
Electrochemical DNA Biosensor Development
2-(2-Cyanophenoxy)-4-chloropyrimidine and its analogues have been used in the development of electrochemical DNA-based biosensors. Szpakowska et al. (2006) explored the use of 1,2-diazine derivatives with cyanophenoxy substituent, precursors of amidine groups, in the context of evaluating chemical compounds interacting with DNA (Szpakowska et al., 2006).
Synthesis of Heterocyclic Compounds
The compound plays a role in synthesizing novel heterocyclic compounds. Park et al. (2005) demonstrated a reaction involving 2-(4-cyanophenoxy)pyrimidine, resulting in the formation of novel heterocycles, showcasing its versatility in organic synthesis (Park et al., 2005).
Development of Antimicrobial Agents
2-(2-Cyanophenoxy)-4-chloropyrimidine derivatives have been explored for their antimicrobial properties. Mallikarjunaswamy et al. (2016) synthesized novel formamidine derivatives of 2-chloropyrimidine, showing promising antimicrobial activity against pathogenic bacteria and fungi (Mallikarjunaswamy et al., 2016).
Synthesis of Agrochemicals
The compound is also useful in synthesizing agrochemicals. Er-peng (2011) described a novel synthesis method of azoxystrobin, an agricultural fungicide, using 4,6-dichloropyrimidine and 2-cyanophenol, compounds similar to 2-(2-Cyanophenoxy)-4-chloropyrimidine (Er-peng, 2011).
Wirkmechanismus
Target of Action
The primary target of 2-(2-Cyanophenoxy)-4-chloropyrimidine is the cytochrome b complex III in the mitochondrial respiration . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
2-(2-Cyanophenoxy)-4-chloropyrimidine inhibits fungal respiration by binding to the cytochrome b complex III . This binding disrupts the normal function of the electron transport chain, preventing the fungi from undergoing normal respiration . This disruption in the energy production process leads to the death of the fungi .
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria . By inhibiting the cytochrome b complex III, 2-(2-Cyanophenoxy)-4-chloropyrimidine disrupts the normal flow of electrons within this chain . This disruption affects the downstream production of ATP, the primary energy currency of the cell . Without ATP, the cell cannot perform essential functions and eventually dies .
Pharmacokinetics
It’s known that the compound has a low aqueous solubility and is non-volatile . These properties may impact its bioavailability, as they can affect the compound’s absorption into the body and its distribution within tissues .
Result of Action
The primary result of 2-(2-Cyanophenoxy)-4-chloropyrimidine’s action is the inhibition of fungal growth . By disrupting the electron transport chain and preventing ATP production, the compound effectively starves the fungi of energy, leading to their death . This makes 2-(2-Cyanophenoxy)-4-chloropyrimidine an effective fungicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Cyanophenoxy)-4-chloropyrimidine. For instance, the compound may leach to groundwater under certain conditions due to its low aqueous solubility . It may also be persistent in soil and water systems if conditions are right . These environmental factors can affect the distribution and effectiveness of the compound in controlling fungal populations .
Eigenschaften
IUPAC Name |
2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFLIZOUFAVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679468 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenoxy)-4-chloropyrimidine | |
CAS RN |
1159826-56-8 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)
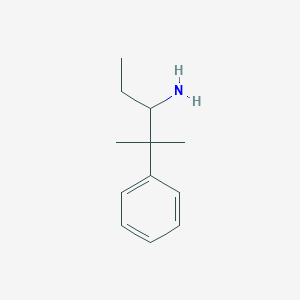


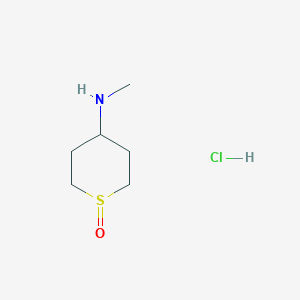
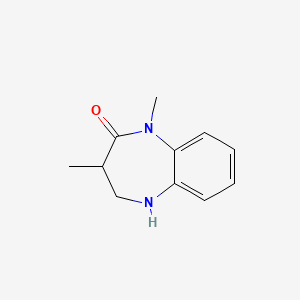
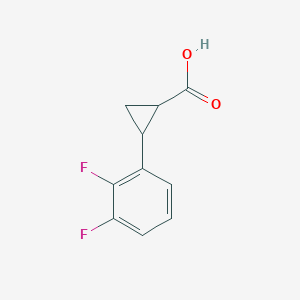
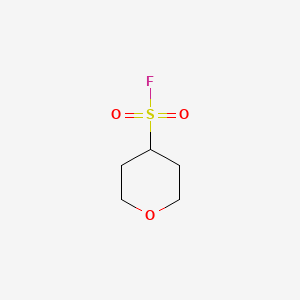
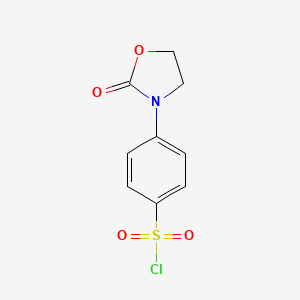
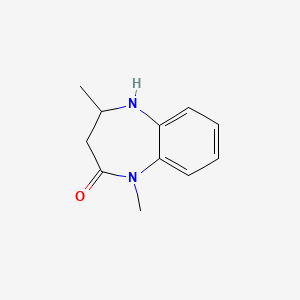



![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)